4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
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Overview
Description
4-morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester is a member of morpholines and a pyranopyrazole.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Rodinovskaya et al. (2003) focused on the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, using substituted 3-hydroxypyrazoles prepared from ethyl esters. The molecular and crystal structure of one such compound was established using X-ray diffraction analysis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Green Synthesis Methods
- Zolfigol et al. (2013) reported a green, efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method utilized isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Antimicrobial and Antioxidant Activities
- Govindaraju et al. (2012) evaluated synthesized 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters for antibacterial, antifungal, and antioxidant activities. The structure-activity relationship of these compounds was described, highlighting their significant biological potential (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Corrosion Inhibition
- Dohare et al. (2017) investigated the corrosion inhibition properties of pyranopyrazole derivatives on mild steel. These studies included gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy, highlighting their industrial applications in processes like steel pickling (Dohare, Ansari, Quraishi, & Obot, 2017).
Catalytic Applications
- Zhou, Li, and Su (2016) demonstrated the use of morpholine triflate as a Lewis acid catalyst in a one-pot, four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles. This method provided an environmentally friendly and efficient approach to synthesizing these compounds (Zhou, Li, & Su, 2016).
properties
Molecular Formula |
C20H21N5O4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
[3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C20H21N5O4/c1-2-15-17-16(14(11-21)18(22)29-19(17)24-23-15)12-4-3-5-13(10-12)28-20(26)25-6-8-27-9-7-25/h3-5,10,16H,2,6-9,22H2,1H3,(H,23,24) |
InChI Key |
UUFGQZDPLNAEHS-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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